5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]

Lipophilicity Physicochemical property SAR

5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] is a spirocyclic secondary amine composed of a brominated indane ring fused to a pyrrolidine unit through a shared quaternary carbon (molecular formula C₁₂H₁₄BrN, molecular weight 252.15 Da). It belongs to the broader class of spiroindane‑pyrrolidines, a scaffold that has been systematically evaluated for dopamine D₃ receptor modulation, σ‑receptor affinity, enzyme inhibition, and antibiotic activity.

Molecular Formula C12H14BrN
Molecular Weight 252.15 g/mol
CAS No. 956141-86-9
Cat. No. B3175166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]
CAS956141-86-9
Molecular FormulaC12H14BrN
Molecular Weight252.15 g/mol
Structural Identifiers
SMILESC1CC2(CCNC2)C3=C1C=C(C=C3)Br
InChIInChI=1S/C12H14BrN/c13-10-1-2-11-9(7-10)3-4-12(11)5-6-14-8-12/h1-2,7,14H,3-6,8H2
InChIKeyXHFSYLGTPKUHTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] (CAS 956141-86-9): Core Spirocyclic Building Block for CNS-Targeted Medicinal Chemistry


5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] is a spirocyclic secondary amine composed of a brominated indane ring fused to a pyrrolidine unit through a shared quaternary carbon (molecular formula C₁₂H₁₄BrN, molecular weight 252.15 Da) . It belongs to the broader class of spiroindane‑pyrrolidines, a scaffold that has been systematically evaluated for dopamine D₃ receptor modulation, σ‑receptor affinity, enzyme inhibition, and antibiotic activity [1]. The 5‑bromo substituent introduces a chemically addressable handle for late‑stage functionalization via cross‑coupling (Suzuki, Buchwald–Hartwig, etc.), while the free pyrrolidine NH serves as a standard derivatization point for amide, sulfonamide, or reductive amination chemistries [2].

Why 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] Cannot Be Replaced by a De‑Bromo or Alternative Halo Analog


The spiroindane‑pyrrolidine core is shared by several commercially available analogs, but the 5‑position substitution is non‑interchangeable for synthetic planning. In the absence of the bromine atom, the compound loses the heavy‑atom handle required for Pd‑catalyzed cross‑coupling — a gateway to elaborated D₃‑modulator candidates [1]. Replacing bromine with chlorine (CAS 956141‑91‑6) alters both the intrinsic reactivity (C–Br bond dissociation energy ≈ 285 kJ mol⁻¹ vs. C–Cl ≈ 350 kJ mol⁻¹) and the crystallographic steric profile, which affects downstream structure‑based design . The 5‑fluoro congener introduces a smaller, less polarizable hydrogen‑bond acceptor that cannot serve as a metalation or coupling site . Procuring the 5‑bromo variant thus directly enables synthetic sequences — particularly those disclosed in D₃‑receptor patents — that cannot be executed with the unsubstituted, chloro, fluoro, or methylated counterparts [1].

Quantitative Differentiation Evidence for 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] vs. Closest Analogs


Calculated Lipophilicity Edge Across the Full Halogen Series: logP Comparison

Based on authoritative database entries, the base scaffold (de‑bromo, CAS 16976‑98‑0) has a calculated logP of 2.19 . Adding the 5‑bromo atom raises the logP by an estimated ~0.7–0.8 units (typical π‑value for aromatic Br ≈ 0.86), placing the target compound in a more lipophilic regime than the parent (ΔlogP ≈ 0.7–0.8) [1]. In contrast, the 5‑chloro analog introduces a smaller lipophilicity increment (π‑Cl ≈ 0.71; ΔlogP ≈ 0.7), while the 5‑fluoro analog contributes a minimal change (π‑F ≈ 0.14). This quantifiable difference means the 5‑bromo derivative is the most lipophilic member of the halogen set, a factor that directly influences membrane permeability and metabolic stability in CNS programs.

Lipophilicity Physicochemical property SAR Diversity library

Exclusive Dopamine D₃ Receptor Modulator Progenitor Status: Patent-Backed Scaffold

In patent WO2007045375A1, the 5‑bromo‑2,3‑dihydrospiro[indene‑1,3'‑pyrrolidine] core is explicitly claimed as the synthetic progenitor for multiple dopamine D₃ receptor modulator candidates (e.g., 5‑bromo‑1'‑(3‑{[3‑(4‑methyl‑1,3‑oxazol‑5‑yl)‑1H‑1,2,4‑triazol‑5‑yl]thio}propyl)‑2,3‑dihydrospiro[indene‑1,3'‑pyrrolidine]) [1]. Neither the de‑bromo, 5‑chloro, 5‑fluoro, nor 5‑methyl analogs are listed as intermediates for the same elaborated series. The D₃ receptor is a validated target for schizophrenia and substance‑use disorders, and compounds derived from this brominated core have demonstrated functional D₃ antagonist activity in [³⁵S]GTPγS binding assays (representative analogs: Kᵢ ≈ 40 nM, EC₅₀ ≈ 4.68 nM) [2].

Dopamine D3 receptor CNS Antipsychotic Patent scaffold

Phenotypic Fingerprint in the Cell Painting Assay: Differentiated Morphological Profile

The compound was part of a published spiroindane‑pyrrolidine collection subjected to the Cell Painting assay, a high‑content imaging platform that captures multidimensional morphological changes across U2OS cells [1]. While the full fingerprint matrix is not publicly resolved at the individual compound level, the study reported that halogen‑bearing spiroindane‑pyrrolidines induced distinct, reproducible organelle‑morphology changes compared to non‑halogenated and imine‑containing congeners [1]. This positions 5‑bromo‑2,3‑dihydrospiro[indene‑1,3'‑pyrrolidine] among the non‑reactive, halogen‑decorated members of the library that exhibited unique bioactivity fingerprints absent from the parent scaffold.

Phenotypic screening Cell Painting Morphological profiling Untargeted bioactivity

Solubility Advantage via Hydrochloride Salt: Aqueous Compatibility vs. Free Base Congeners

The free base of 5‑bromo‑2,3‑dihydrospiro[indene‑1,3'‑pyrrolidine] (CAS 956141‑86‑9) is a lipophilic amine. Its hydrochloride salt (CAS 2551116‑78‑8) is reported to be highly water‑soluble, facilitating aqueous dilution in biological assay workflows without DMSO‑induced artifacts . The 5‑chloro analog is also available as an HCl salt, but the bromine‑bearing salt offers the combined advantage of heavy‑atom derivatization capability (for X‑ray crystallography phasing or anomalous scattering experiments) alongside aqueous solubility — a dual property not simultaneously offered by the 5‑fluoro or unsubstituted parent forms .

Solubility Salt selection Assay compatibility Formulation

Recommended Application Scenarios for 5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] Based on Quantitative Differentiation Evidence


Dopamine D₃ Receptor Antagonist Lead Optimization Campaigns

This compound is the designated synthetic entry point for reproducing and expanding the D₃ modulator series protected under WO2007045375A1 [1]. The 5‑bromo handle allows C–C bond formation to attach triazole‑thioether side chains, a transformation not feasible with the de‑bromo or fluoro congeners. Groups targeting schizophrenia or substance‑use disorder can access the demonstrated functional activity range (Kᵢ ≈ 40 nM, EC₅₀ ≈ 4.68 nM for elaborated ligands) by starting from this exact intermediate [2].

Phenotypic Screening Library Design with Publicly Credentialed Compounds

The compound's inclusion in the Singh et al. 2020 Cell Painting library [1] means its morphological fingerprint is partially characterized. Procurement for phenotypic screening collections (e.g., antimicrobial, anticancer, or neuroprotective assays) allows direct comparison against the published halogenated‑subset activity cluster, providing context that is unavailable for the 5‑chloro and 5‑fluoro analogs, which were not part of the same study.

X‑Ray Crystallography Phasing and Biophysical Probe Development

The combination of a reactive aryl bromide and a pre‑formed hydrochloride salt [1] makes this compound uniquely suited for soaking experiments requiring anomalous scattering from bromine. The water‑soluble salt ensures high‑concentration soaking solutions without DMSO interference, a workflow that cannot be replicated with the 5‑fluoro or parent free bases [2].

Parallel Library Synthesis via Cross‑Coupling Chemistry

For medicinal chemistry groups building spirocyclic libraries via Suzuki, Sonogashira, or Buchwald–Hartwig reactions, the 5‑bromo atom serves as a universal coupling handle. The higher reactivity of C–Br over C–Cl (the latter is the only other halogen available as an HCl salt) translates to milder reaction conditions and higher conversion rates in high‑throughput experimentation formats [1].

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